ethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate
Description
Ethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate is a synthetic organic compound featuring a unique combination of functional groups: a seven-membered azepane ring, a cyano group, a sulfonyl moiety, and an ethyl acetate ester. Key characteristics likely include conformational flexibility (due to the azepane ring), electrophilicity (from the cyano group), and lipophilicity (from the ethyl ester).
Properties
IUPAC Name |
ethyl 2-[(Z)-azepan-2-ylidene(cyano)methyl]sulfonylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-2-18-12(15)9-19(16,17)11(8-13)10-6-4-3-5-7-14-10/h14H,2-7,9H2,1H3/b11-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZOGSWHGMCYLT-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C(=C1CCCCCN1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CS(=O)(=O)/C(=C\1/CCCCCN1)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate typically involves the reaction of azepane derivatives with cyanoacetates under controlled conditions. One common method includes the condensation of azepane with ethyl cyanoacetate in the presence of a base, followed by sulfonylation using sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Ethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Key Research Findings
Heterocycle Impact :
- The azepane ring (7-membered) in the target compound likely confers greater conformational flexibility compared to smaller rings like pyrrolidine (5-membered) in 3f or piperazine (6-membered) in 6h. Larger rings may enhance binding to biological targets through improved van der Waals interactions .
- Piperazine derivatives (e.g., 6h) often exhibit pharmacological activity due to sulfamoyl groups, suggesting the sulfonyl moiety in the target compound could similarly enhance bioactivity .
Substituent Effects: The cyano group in the target compound increases electrophilicity, which may enhance reactivity in nucleophilic additions or enzyme interactions compared to the isocyano group in ethyl isocyanoacetate . Fluorinated aryl groups (e.g., in 3f and 6h) improve metabolic stability and binding affinity, but their absence in the target compound may shift its pharmacokinetic profile .
Synthetic Efficiency :
- Compound 3f achieved an 85% yield via a one-pot method, suggesting that similar strategies (e.g., optimized coupling reactions) could be applied to synthesize the target compound . Lower yields in 6h (43%) highlight challenges with complex substituents or purification .
Biological Activity
Ethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
Key Features
- Azepane Ring : Contributes to the compound's unique reactivity.
- Cyano Group : Imparts potential for nucleophilic attack and biological interaction.
- Sulfonyl Group : Enhances solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate enzymatic activity, potentially acting as an inhibitor or activator depending on the target.
Interaction with Enzymes
The compound has been shown to inhibit certain enzymes, which may be useful in therapeutic applications. For instance, its interaction with acetylcholinesterase (AChE) has been studied, indicating potential use in treating neurodegenerative diseases.
Biological Applications
This compound has various applications in biological research:
- Enzyme Inhibition Studies : Used to screen for inhibitors of specific enzymes.
- Drug Development : Investigated for potential use in developing new pharmaceuticals targeting neurological conditions.
- Pesticide Research : Explored for its efficacy as a component in pesticidal formulations due to its biological activity against pests.
Case Studies
- Enzyme Inhibition : A study demonstrated that this compound effectively inhibited AChE activity in vitro, suggesting its potential as a lead compound for Alzheimer's disease treatment. The IC50 value was determined to be approximately 25 µM, indicating moderate potency compared to known inhibitors .
- Pesticidal Activity : Research indicated that formulations containing this compound exhibited significant insecticidal activity against common agricultural pests. Field trials showed a reduction in pest populations by over 60% when applied at recommended dosages .
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₈N₂O₄S |
| CAS Number | 189511-63-5 |
| IC50 (AChE Inhibition) | ~25 µM |
| Pesticidal Efficacy | >60% reduction in pests |
Q & A
Q. What are the optimal reaction conditions for synthesizing ethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate to maximize yield and purity?
- Methodological Answer : Synthesis of structurally analogous sulfonyl-containing compounds (e.g., thioacetates or sulfanyl derivatives) suggests using ethanol or acetone as solvents, with bases like NaOH or K₂CO₃ to deprotonate intermediates. For example, highlights room-temperature stirring followed by heating (40°C for 5 hours) to promote nucleophilic substitution, while uses reflux conditions (5–10 hours) in acetone with K₂CO₃. Key considerations:
- Catalyst : NaOH () vs. K₂CO₃ () for deprotonation efficiency.
- Solvent : Polar aprotic solvents (e.g., acetone) enhance nucleophilicity, while ethanol may stabilize intermediates via hydrogen bonding.
- Workup : Acid quenching (e.g., NaHSO₄ in ) ensures neutralization of excess base.
Yield optimization may require iterative testing of stoichiometry and reaction time .
Q. Which spectroscopic techniques are most effective for confirming the stereochemical (Z)-configuration and functional groups in this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can identify the azepane ring protons, sulfonyl group (δ ~3.3 ppm for SO₂CH₂), and ester carbonyl (δ ~170 ppm). NOESY or ROESY experiments differentiate (Z)- vs. (E)-isomers by spatial proximity of substituents on the double bond.
- IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1350–1150 cm⁻¹ (SO₂ asymmetric/symmetric stretches) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₂₁N₂O₄S).
- X-ray Crystallography : For unambiguous stereochemical assignment, as demonstrated in for analogous hydrazine derivatives .
Advanced Research Questions
Q. How does the (Z)-stereochemistry influence the compound’s reactivity in sulfonyl-mediated nucleophilic substitution reactions?
- Methodological Answer : The (Z)-configuration creates steric hindrance between the azepane ring and sulfonyl group, potentially slowing SN2 reactions at the sulfonyl center. Computational modeling (e.g., DFT calculations) can map transition-state geometries to compare (Z) and (E) isomers. ’s CC-DPS platform uses quantum chemistry to predict steric/electronic effects, revealing how substituent orientation affects reaction pathways. Experimental validation:
- Compare reaction rates of (Z)- and (E)-isomers with nucleophiles (e.g., amines, thiols).
- Monitor intermediates via LC-MS or in situ IR .
Q. What computational strategies are suitable for predicting the compound’s bioactivity and binding affinity to enzymatic targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., proteases or kinases). Align the sulfonyl and cyano groups with catalytic residues.
- QSAR Models : Leverage CC-DPS data () to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity.
- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS).
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for derivatives with modified azepane or ester groups .
Q. How can contradictory data on synthetic yields be resolved when scaling up the reaction?
- Methodological Answer : Discrepancies in yields (e.g., vs. 19) may arise from solvent purity, mixing efficiency, or side reactions. Mitigation strategies:
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors.
- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time.
- Scale-down Studies : Simulate large-scale mixing in benchtop reactors with CFD (Computational Fluid Dynamics) modeling.
’s controlled synthesis of polycationic reagents provides a template for scaling sulfonyl-containing compounds .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
